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Cat. No.: B15577878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Timosaponin N, also known as Timosaponin AIII (TSAIII), is a steroidal saponin isolated from

the rhizomes of Anemarrhena asphodeloides. It has garnered significant interest in the

scientific community for its diverse pharmacological activities, including anti-tumor, anti-

inflammatory, and neuroprotective effects.[1][2][3] This document provides a comprehensive

overview of the dosage and administration routes of Timosaponin N for preclinical research,

along with detailed protocols for key experimental assays and visualizations of its associated

signaling pathways.
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Molecular Formula C₃₉H₆₄O₁₃

PubChem CID 71306914

Primary Source Anemarrhena asphodeloides Bunge

Dosage and Administration
In Vitro Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15577878?utm_src=pdf-interest
https://www.benchchem.com/product/b15577878?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11300519/
https://public-pages-files-2025.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.00764/epub
https://pmc.ncbi.nlm.nih.gov/articles/PMC9110172/
https://www.benchchem.com/product/b15577878?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Timosaponin N has been evaluated in a variety of cell lines, primarily cancer cells, to assess

its cytotoxic and mechanistic effects. The effective concentrations typically fall within the

micromolar range.
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Cell Line
Concentration
Range

Observation Reference

HepG2

(Hepatocellular

Carcinoma)

0.625 - 10 µmol/L

Significant cytotoxicity

observed at 5 and 10

µmol/L.[1]

[1]

15 µM
Induced over 90%

apoptosis.[4]
[2][4]

15.41 µM IC50 (24h).[2][4] [2][4]

HCT-15 (Colon

Cancer)

Various

concentrations

G0/G1 and G2/M

phase cell cycle

arrest.[2]

[2]

A549 & H1299 (Non-

small-cell lung cancer)
1 µM Induced autophagy.[5] [5]

10 µM and 30 µM

Promoted both

autophagy and

apoptosis.[5]

[5]

A375-S2 (Melanoma) Not specified

Arrested cell cycle at

G0/G1 phase and

enhanced apoptosis.

[2]

[2]

Taxol-resistant lung

and ovarian cancer

cells

2 - 8 µM
Exhibited anti-tumor

effects.
[6]

BT474 (Breast

Cancer)
2.5 µM

Inhibition of major

proliferative signal

transduction

pathways.

[7]

HeLa (Cervical

Cancer)
10 µM

Disrupted cell-

extracellular matrix

interactions.

[8]
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In Vivo Studies
Animal studies, predominantly in mice and rats, have utilized various dosages and

administration routes to investigate the systemic effects of Timosaponin N.
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Animal
Model

Administrat
ion Route

Dosage Duration
Observatio
n

Reference

Nude Mice

(MDA-MB-

231

xenograft)

Not specified
2.5, 5, and 10

mg/kg
24 days

Induced

expression of

CYP2B10,

MDR1, and

CYP3A11 in

the liver.[1]

[1]

ICR Mice Not specified
2.5, 5, and 10

mg/kg
3 days

Increased

expression of

CYP2B10

and MDR1 in

the liver at 5

and 10

mg/kg.[1]

[1]

Nude Mice

(A549/T

xenograft)

Not specified
2.5 and 5

mg/kg
Not specified

Inhibited

tumor growth.
[6]

Nude Mice

(HCT-15

xenograft)

Not specified Not specified Not specified

Significantly

decreased

tumor

volume.[2]

[2]

Mice (B16-

F10

metastasis

model)

Not specified Not specified Not specified

Inhibited

metastasis to

the lung.[2][4]

[2][4]

Nude Mice

(Gastric

cancer

xenograft)

Intraperitonea

l

5 and 10

mg/kg

Every two

days for 7

doses

Suppressed

tumor growth.

[9]

[9]

Orthotopic

Hepatoma-

bearing Mice

Intravenous

(liposomal

formulation)

10 mg/kg Not specified Part of a

synergistic

therapy with

[10]
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Doxorubicin.

[10]

Sprague-

Dawley Rats

Oral

(intragastric)
25 mg/kg Single dose

Pharmacokin

etic profiling.

[5]

[5]

Sprague-

Dawley Rats
Oral 6.8 mg/kg Single dose

Pharmacokin

etic profiling.

[5]

[5]

Sprague-

Dawley Rats

Oral (Zhimu

extract)

10 g/kg

(containing

18.7 mg/kg

TSAIII)

Single dose

Pharmacokin

etic profiling.

[5]

[5]

Sprague-

Dawley Rats

Oral

(Zhimu/Baihe

formula)

Containing

6.4 mg/kg

TSAIII

Single dose

Pharmacokin

etic profiling.

[5]

[5]

Sprague-

Dawley Rats
Oral 400 mg/kg Single dose

Metabolite

identification.

[5]

[5]

Pharmacokinetics
The oral bioavailability of Timosaponin N is noted to be low, which is a consideration for its

therapeutic application.[2][5]
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Animal
Model

Adminis
tration
Route

Dose Cmax Tmax AUC T1/2
Referen
ce

Sprague-

Dawley

Rats

Oral
6.8

mg/kg

18.2 ±

3.1

ng/mL

2.3 ±

0.57 h

150.5 ±

29.2

ng·h/mL

4.9 ± 2.0

h
[5]

Sprague-

Dawley

Rats

Oral

(intragast

ric)

25 mg/kg

105.7 ±

14.9

ng/mL

Not

specified

921.8 ±

289.0

ng·h/mL

2.74 ±

1.68 h
[5]

Sprague-

Dawley

Rats

Oral

(Zhimu/B

aihe

formula)

6.4

mg/kg

TSAIII

22.2 ±

6.5

ng/mL

3.15 ±

0.62 h

206.0 ±

45.1

ng·h/mL

9.9 ± 2.8

h
[5]

Sprague-

Dawley

Rats

Oral

(Zhimu

extract)

18.7

mg/kg

TSAIII

84.3 ±

8.6

ng/mL

312 ±

65.7 min

Not

specified

Not

specified
[5]

Rats

Oral

(unproce

ssed A.

rhizoma

extract)

Not

specified
4.5 µg/L

Not

specified

16.5

µg·h/L

Not

specified
[5]

Rats

Oral

(process

ed A.

rhizoma

extract)

Not

specified
2.18 µg/L

Not

specified

7.2

µg·h/L

Not

specified
[5]

Signaling Pathways
Timosaponin N exerts its biological effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway
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Timosaponin N has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is

crucial for cell proliferation, survival, and autophagy.[4][9] This inhibition can lead to apoptosis

and regulation of autophagy in cancer cells.[4][5]

Timosaponin N

PI3K

Akt

mTOR

Cell Proliferation
& Survival Autophagy

Click to download full resolution via product page

Caption: Timosaponin N inhibits the PI3K/Akt/mTOR pathway.

ERK1/2 Signaling Pathway
Timosaponin N can suppress the phosphorylation of ERK1/2, a key component of the MAPK

signaling pathway involved in cell proliferation and survival.[1][5] This inactivation has been

observed both in vitro and in vivo.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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